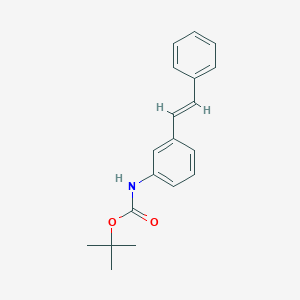

tert-Butyl (E)-(3-styrylphenyl)carbamate

Description

tert-Butyl (E)-(3-styrylphenyl)carbamate is a carbamate derivative featuring a styryl (E-configured vinylbenzene) group at the 3-position of the phenyl ring. This compound is structurally characterized by a tert-butyl carbamate group (-NHCO₂tBu) and a styryl moiety, which confers unique electronic and steric properties. The E-configuration of the styryl group is critical for maintaining planarity and conjugation, which may influence reactivity and applications in medicinal chemistry or materials science.

Properties

Molecular Formula |

C19H21NO2 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

tert-butyl N-[3-[(E)-2-phenylethenyl]phenyl]carbamate |

InChI |

InChI=1S/C19H21NO2/c1-19(2,3)22-18(21)20-17-11-7-10-16(14-17)13-12-15-8-5-4-6-9-15/h4-14H,1-3H3,(H,20,21)/b13-12+ |

InChI Key |

BIGNUCFNTZEXFE-OUKQBFOZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-(3-styrylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with (E)-(3-styrylphenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of flow reactors also enhances the efficiency of the reaction and reduces the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (E)-(3-styrylphenyl)carbamate can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: (E)-(3-styrylphenyl)amine.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (E)-(3-styrylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required.

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity. It serves as a model compound to investigate the inhibition of enzymes such as acetylcholinesterase.

Medicine: this compound has potential applications in the development of pharmaceuticals. Its ability to protect amine groups makes it useful in the synthesis of drug molecules that contain sensitive amine functionalities.

Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates. It is also employed in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (E)-(3-styrylphenyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthetic processes. The tert-butyl group provides steric hindrance, making the carbamate stable under a variety of conditions. The compound can be deprotected by treatment with strong acids, which cleave the carbamate linkage and release the free amine.

Comparison with Similar Compounds

Table 2: NMR and Spectral Data Comparison

Key Observations:

- Styryl vs. Ethoxyvinyl: The absence of ethoxy protons (δ ~1.35 ppm) in the target compound simplifies its ¹H NMR spectrum compared to . The styryl CH=CH group would resonate near δ 6.5–7.0 ppm, similar to vinyl signals in –3.

- Electronic Effects: Fluorinated analogs () show distinct ¹³C shifts (δ ~115 ppm for C-F) and downfield NH signals due to electron withdrawal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.